3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propanehydrazide
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Overview
Description
3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propanehydrazide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole core, which is a common structural motif in many natural products and pharmaceuticals .
Mechanism of Action
Target of Action
The primary targets of 3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propanehydrazide It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This suggests that This compound may also interact with various receptors in the body.
Mode of Action
The specific mode of action of This compound Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that This compound may interact with its targets in a way that results in one or more of these effects.
Biochemical Pathways
The specific biochemical pathways affected by This compound Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways, leading to diverse downstream effects.
Result of Action
The molecular and cellular effects of This compound The broad range of biological activities associated with indole derivatives suggests that this compound may have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Cellular Effects
Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of 3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propanehydrazide in animal models .
Preparation Methods
The synthesis of 3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propanehydrazide typically involves multiple steps. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the methyl and diphenyl groups. The final step involves the addition of the propanehydrazide moiety. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propanehydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential in biological assays for its activity against certain pathogens.
Medicine: Research has indicated its potential as a therapeutic agent due to its biological activities.
Industry: It is used in the development of new materials and chemical processes
Comparison with Similar Compounds
3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propanehydrazide can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral activities.
Indole-3-propionic acid: Studied for its neuroprotective effects
Properties
IUPAC Name |
3-(5-methyl-2,3-diphenylindol-1-yl)propanehydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O/c1-17-12-13-21-20(16-17)23(18-8-4-2-5-9-18)24(19-10-6-3-7-11-19)27(21)15-14-22(28)26-25/h2-13,16H,14-15,25H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZIHKJYSCCEKJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)CCC(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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